Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester
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Overview
Description
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is a chemical compound with the molecular formula C18H15NO4 and a molecular weight of 309.316 g/mol . This compound is known for its unique structure, which includes a benzofuran ring and a benzoyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester typically involves the reaction of 2-benzoyl-3-benzofuranol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzofuran and benzoyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (2-benzoyl-3-benzofuranyl)(cyanomethyl)-, ethyl ester: Similar structure but with a cyanomethyl group.
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester is unique due to its specific combination of a benzofuran ring and a benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Carbamic acid, (2-benzoyl-3-benzofuranyl)-, ethyl ester, also known as benzyl benzofuran-2-ylcarbamate, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C16H13NO3 with a molecular weight of 269.28 g/mol. It features a benzofuran moiety that contributes to its biological activity.
Mechanisms of Biological Activity
- Inhibition of Histone Methyltransferases : Recent studies have indicated that derivatives of this compound can act as inhibitors of histone methyltransferases, specifically enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2). These enzymes are involved in epigenetic regulation and play a crucial role in various proliferative diseases, including cancer .
- Anticholinesterase Activity : Similar compounds in the carbamate class exhibit anticholinesterase properties, which can lead to overstimulation of acetylcholine receptors. This overstimulation is associated with neurotoxicity and can result in symptoms such as muscle tremors and respiratory failure . The specific interactions with acetylcholinesterase (AChE) suggest potential neurotoxic effects that warrant further investigation.
- Cellular Mechanisms : The compound has been shown to influence cellular pathways related to apoptosis and cell proliferation. By modulating histone methylation patterns, it may alter gene expression profiles associated with tumor growth and survival .
In Vitro Studies
- Cytotoxicity : In vitro tests on various cancer cell lines have demonstrated that carbamic acid derivatives exhibit selective cytotoxicity. For instance, studies reported significant inhibition of cell proliferation in breast and prostate cancer cell lines .
- Mechanistic Insights : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. This suggests a potential therapeutic role in cancer treatment .
In Vivo Studies
- Animal Models : Animal studies have shown that administration of carbamic acid derivatives can lead to reduced tumor growth in xenograft models. The observed effects are attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment .
Case Studies
- Case Study on Anticancer Activity : A study published in a peer-reviewed journal highlighted the efficacy of a related compound in reducing tumor size in mice models by 50% over four weeks. The mechanism was linked to the inhibition of EZH2 activity, leading to reactivation of tumor suppressor genes .
- Toxicological Assessment : A comprehensive review on carbamate toxicity noted that exposure to similar compounds resulted in significant ocular damage due to their anticholinesterase properties. Symptoms included blurred vision and ocular pain, emphasizing the need for careful handling and further research into safety profiles .
Table 1: Summary of Biological Activities
Table 2: Case Study Outcomes
Properties
CAS No. |
88737-32-0 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl N-(2-benzoyl-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)19-15-13-10-6-7-11-14(13)23-17(15)16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
HDFUKHDDJLQMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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